![molecular formula C₂₁H₁₉F₂NO₄ B1147091 (4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone CAS No. 166948-47-6](/img/structure/B1147091.png)

(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

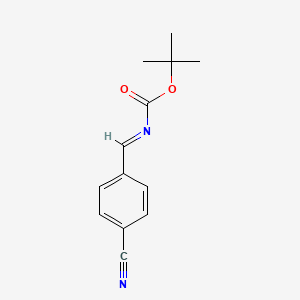

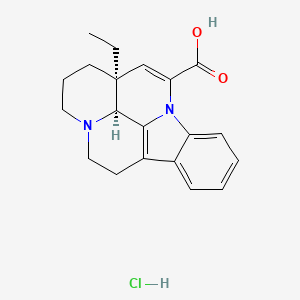

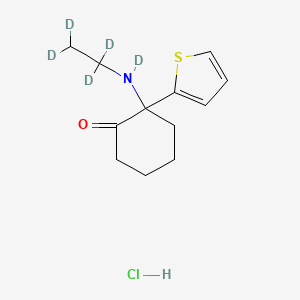

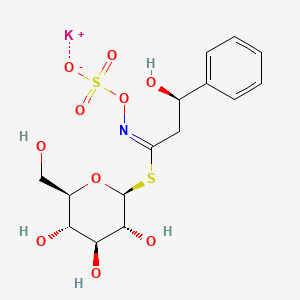

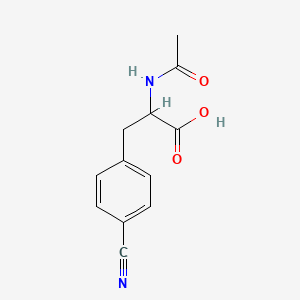

"(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone" is a compound that falls within the category of oxazolidinones, a class of compounds known for their applications in asymmetric synthesis and potential for fluorescence properties. They are also noted for their role in the formation of various derivatives and reactions with different chemical agents.

Synthesis Analysis

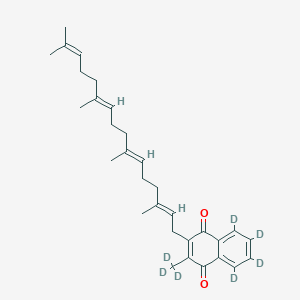

Synthesis of compounds similar to "this compound" involves chiral auxiliary-bearing isocyanides as synthons. These synthons are used in asymmetric synthesis, leading to the formation of compounds with high fluorescence quantum yields (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of compounds in this category often exhibits specific spatial arrangements that are crucial for their reactivity and properties. For example, the molecular structure of one such compound was determined by X-ray means, highlighting the importance of the spatial arrangement of atoms for its properties and reactivity (Tang & Verkade, 1996).

Chemical Reactions and Properties

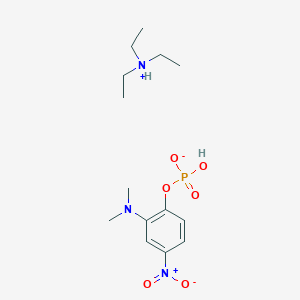

Oxazolidinones, including compounds similar to the one , are involved in a variety of chemical reactions. They can react with different chemical agents such as 3,4-dimethoxybenzoyl chloride or benzoylamino(phenyl)methyl, leading to the formation of various derivatives with distinct properties (Wee & Mcleod, 2003).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallization tendency, depend on their specific molecular structure and substituents. Some compounds in this category are known for their high melting points and pronounced crystallization tendency, which can be advantageous for purification and application purposes (Hintermann & Seebach, 1998).

Chemical Properties Analysis

The chemical properties of oxazolidinones, like the compound , are diverse and influenced by their structural features. They exhibit properties such as fluorescence, reactivity towards various reagents, and the ability to form different derivatives. These properties make them valuable in a range of chemical syntheses and applications (Tang & Verkade, 1996).

Applications De Recherche Scientifique

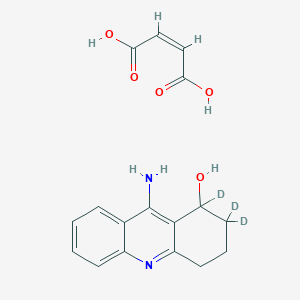

Research has been directed towards finding new derivatives of oxazolidinone with improved biological profiles. The intense research activity by private companies aims to identify features responsible for activity and to overcome limitations observed in previous generations, such as resistance and adverse effects. A considerable number of oxazolidinone derivatives are under study, indicating a vibrant field of research aimed at enhancing the efficacy and safety profiles of these antimicrobials (Poce et al., 2008).

Oxazolidinones have been reviewed for their pharmacology, including structure-activity relationships, mode of action, pharmacokinetics, drug–drug interactions, and adverse drug reactions. The class includes drugs like tedizolid phosphate, which was approved for clinical use as the second agent after linezolid, marking a significant addition to the anti-infective arsenal. Future research will likely focus on their role in treating conditions other than the currently approved indications, potentially expanding their utility in the medical field (Douros et al., 2015).

Patent reviews from recent years have disclosed novel oxazolidinones as antibacterial agents, demonstrating the ongoing innovation in this area. These novel compounds have shown potent antibacterial activities, sometimes superior to linezolid against Gram-positive bacteria, and in some cases, effectiveness against Gram-negative bacteria, highlighting the potential for these new derivatives to address the growing issue of antimicrobial resistance and the need for new treatment options (Phillips & Sharaf, 2016).

Propriétés

IUPAC Name |

(4S)-4-benzyl-3-[(2R)-2-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]propanoyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2NO4/c1-13(21(12-28-21)17-8-7-15(22)10-18(17)23)19(25)24-16(11-27-20(24)26)9-14-5-3-2-4-6-14/h2-8,10,13,16H,9,11-12H2,1H3/t13-,16-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRVUCOOQMMMJY-UYTHQXMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(COC1=O)CC2=CC=CC=C2)C3(CO3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)[C@]3(CO3)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)

![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)